BenchChemオンラインストアへようこそ!

1-Methyl-4-methylaminopiperidine dihydrochloride

Anticancer Drug Discovery Platinum Complexes Ovarian Cancer

This dihydrochloride salt form (CAS 99709-59-8) accelerates platinum(II) anticancer complex synthesis against cisplatin-resistant ovarian cancer (A2780cisR) by providing aqueous solubility and safe handling unlike the flammable free base. Its weak CYP2D6 inhibition (IC50 10,000 nM) minimizes DDI risk in lead optimization, while the N-methyl/4-methylamino pattern enables GPCR (H3) ligand design. Choose the salt for reliable physicochemical profiles.

Molecular Formula C7H18Cl2N2
Molecular Weight 201.13 g/mol
CAS No. 99709-59-8
Cat. No. B1423672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-methylaminopiperidine dihydrochloride
CAS99709-59-8
Molecular FormulaC7H18Cl2N2
Molecular Weight201.13 g/mol
Structural Identifiers
SMILESCNC1CCN(CC1)C.Cl.Cl
InChIInChI=1S/C7H16N2.2ClH/c1-8-7-3-5-9(2)6-4-7;;/h7-8H,3-6H2,1-2H3;2*1H
InChIKeyNXTTUUGBFSJFRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-Methyl-4-methylaminopiperidine Dihydrochloride (CAS 99709-59-8) – Piperidine Derivative for Targeted Ligand Design and Synthetic Scaffolding


1-Methyl-4-methylaminopiperidine dihydrochloride (CAS 99709-59-8) is a piperidine derivative with the molecular formula C₇H₁₈Cl₂N₂ and a molecular weight of 201.13 g/mol [1]. The compound exists as a dihydrochloride salt of N,1-dimethylpiperidin-4-amine, featuring both a tertiary amine (piperidine nitrogen) and a secondary amine (methylamino group) [2]. As a substituted piperidine building block, this compound serves as a key intermediate in pharmaceutical research, particularly for constructing molecules targeting G-protein coupled receptors (GPCRs) and enzymes, where the methylamino substitution pattern influences both binding orientation and physicochemical properties [3].

Procurement Risk: Why 1-Methyl-4-methylaminopiperidine Dihydrochloride Cannot Be Interchanged with Unsubstituted or Amino-Substituted Piperidine Analogs


Substitution patterns on the piperidine scaffold profoundly influence receptor selectivity, physicochemical properties, and synthetic utility. The N-methyl substitution on the piperidine ring and the 4-methylamino group create a specific hydrogen-bonding donor/acceptor profile and steric environment that differs from closely related compounds such as 1-methyl-4-aminopiperidine (CAS 41838-46-4) or 4-methylaminopiperidine (CAS 45584-07-4) . Generic substitution with analogs lacking either the piperidine N-methyl group or the 4-methylamino moiety alters both binding interactions with biological targets and the compound's utility as a building block in multi-step synthetic pathways [1]. The dihydrochloride salt form further ensures aqueous solubility and handling characteristics distinct from the free base, making direct interchange without formulation adjustment scientifically invalid .

Quantitative Evidence for 1-Methyl-4-methylaminopiperidine Dihydrochloride: Head-to-Head and Class-Level Differentiation Data


Cytotoxicity of Platinum(II) Complexes: MMAP Ligand Demonstrates Activity in Cisplatin-Resistant Ovarian Cancer Models

Platinum(II) complexes bearing 1-methyl-4-(methylamino)piperidine (mmap) as the non-leaving ligand were evaluated for cytotoxic potential against the sensitive A2780 ovarian tumor model and a cisplatin-resistant clone [1]. While the original publication does not provide full comparative IC50 values in the accessible abstract, the study explicitly demonstrates that mmap-containing complexes retain activity against cisplatin-resistant cells, a key differentiation from cisplatin itself which shows reduced efficacy in resistant clones [1]. This indicates that the mmap ligand contributes to circumventing resistance mechanisms, a property not demonstrated for analogs with simpler piperidine ligands in the same series [2].

Anticancer Drug Discovery Platinum Complexes Ovarian Cancer

In Vitro Antibacterial Activity: Methylaminopiperidine Moiety Confers Superior MRSA Activity in Balofloxacin

Balofloxacin (BLFX), a fluoroquinolone containing a methylaminopiperidine group at the 7-position, demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to reference quinolones including ofloxacin, norfloxacin, ciprofloxacin, tosufloxacin, and lomefloxacin [1]. BLFX inhibited the growth of all MRSA strains tested at a concentration of 6.25 μg/mL, whereas the comparator quinolones showed higher MIC values, confirming that the methylaminopiperidine substitution contributes meaningfully to anti-MRSA potency [1].

Antibacterial Agents Fluoroquinolones MRSA

Histamine H3 Receptor Interaction: Substituted Piperidines Including 1-Methyl-4-methylaminopiperidine as Therapeutic Candidates

Patent US20100222386A1 discloses substituted piperidines, explicitly including 1-methyl-4-methylaminopiperidine as a synthetic intermediate and ligand scaffold, which interact with the histamine H3 receptor [1]. The patent claims utility for treatment and/or prevention of conditions where histamine H3 receptor interactions are beneficial, positioning compounds bearing this piperidine core as candidates for CNS disorder therapeutics [1]. While specific Ki or IC50 values are not provided in the accessible patent excerpt for this exact compound, the inclusion of 1-methyl-4-methylaminopiperidine within the claimed genus establishes its relevance to H3 receptor pharmacology, distinguishing it from unsubstituted piperidines which lack this targeted activity profile [2].

Histamine H3 Receptor CNS Disorders GPCR Ligands

Trace Amine-Associated Receptor 5 (TAAR5) Agonist Activity: Class-Level Selectivity Profile

1-Methyl-4-methylaminopiperidine dihydrochloride has been profiled for agonist activity at mouse trace amine-associated receptor 5 (TAAR5) expressed in HEK293 cells, showing an EC50 > 10,000 nM in a cAMP accumulation BRET assay [1]. This weak agonist activity defines a selectivity threshold that differentiates this compound from more potent TAAR agonists. While no direct comparator data is available in the same assay for close analogs, this quantitative EC50 value provides a benchmark for researchers evaluating TAAR5 pharmacology [1].

TAAR5 GPCR Pharmacology Neuropsychiatric Research

CYP2D6 Inhibition: Minimal Interaction Reduces Drug-Drug Interaction Liability in Lead Optimization

In vitro profiling of 1-methyl-4-(methylamino)piperidine against recombinant human CYP2D6 using AMMC as substrate demonstrated an IC50 of 10,000 nM (10 μM) [1]. This weak inhibitory activity indicates minimal potential for CYP2D6-mediated drug-drug interactions, a property that distinguishes this scaffold from many amine-containing compounds that exhibit more potent CYP2D6 inhibition [2]. Researchers selecting building blocks for lead optimization can prioritize this compound when CYP2D6 liability avoidance is a key selection criterion [1].

CYP2D6 Inhibition Drug Metabolism ADME-Tox

Structural Differentiation: Salt Form and Physicochemical Properties for Aqueous Formulation

1-Methyl-4-methylaminopiperidine dihydrochloride (CAS 99709-59-8; MW 201.13 g/mol) differs from the free base 1-methyl-4-(methylamino)piperidine (CAS 73579-08-5; MW 128.22 g/mol) in both molecular weight and physicochemical properties [1]. The dihydrochloride salt provides enhanced aqueous solubility and solid-state stability compared to the free base, which exists as a liquid with a boiling point of 53°C/10 mmHg and density of 0.882 g/mL at 25°C . The free base also carries flammability and corrosivity hazards (GHS: Flammable liquid, causes severe skin burns) that are mitigated in the solid dihydrochloride salt form .

Salt Form Selection Aqueous Solubility Formulation Development

Recommended Procurement and Application Scenarios for 1-Methyl-4-methylaminopiperidine Dihydrochloride


Anticancer Drug Discovery: Platinum Complex Development

Procure for the synthesis of platinum(II) anticancer complexes targeting cisplatin-resistant ovarian cancer. The mmap ligand, when incorporated into platinum(II) complexes, retains cytotoxic activity against A2780 cisplatin-resistant clones where cisplatin itself shows reduced efficacy [1]. The dihydrochloride salt form provides the necessary aqueous solubility for complexation reactions under physiological pH conditions [2].

GPCR Ligand Screening: Histamine H3 and TAAR Receptor Pharmacology

Procure for GPCR ligand discovery programs targeting histamine H3 receptors for CNS disorders [1]. The compound's inclusion in substituted piperidine patent claims validates its utility as an H3-interacting scaffold [1]. Additionally, the weak TAAR5 agonist activity (EC50 > 10,000 nM) enables its use as a control or reference compound in trace amine receptor profiling panels [2].

Lead Optimization: Building Block with Favorable CYP2D6 Profile

Procure as a piperidine building block in lead optimization campaigns where minimizing CYP2D6-mediated drug-drug interaction liability is a critical selection criterion. The weak CYP2D6 inhibition (IC50 = 10,000 nM) reduces metabolic liability compared to many amine-containing building blocks [1][2].

Aqueous Formulation Development: Solid Salt Form for Biological Assays

Procure the dihydrochloride salt specifically (CAS 99709-59-8) rather than the free base (CAS 73579-08-5) for applications requiring aqueous solubility and safe handling. The solid dihydrochloride salt eliminates the flammability and corrosivity hazards associated with the liquid free base while providing enhanced solubility for in vitro biological assays [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-4-methylaminopiperidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.